Desmethylene Tadalafil

Description

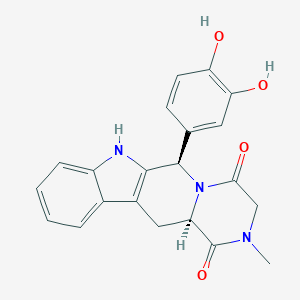

Structure

3D Structure

Properties

IUPAC Name |

(2R,8R)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSPPSAESSMSNY-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432069 | |

| Record name | Desmethylene Tadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171489-03-5 | |

| Record name | Tadalafil catechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylene Tadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TADALAFIL CATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15IBL77N0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Desmethylene Tadalafil

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of this compound. This compound is a known metabolite and impurity of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Understanding the characteristics of such related substances is critical for drug development, quality control, and regulatory compliance.

Chemical Identity and Structure

This compound, also known as Tadalafil Catechol, is derived from Tadalafil by the removal of a methylene (B1212753) group from the methylenedioxyphenyl moiety, resulting in a dihydroxyphenyl (catechol) group.[1] This structural modification alters its physicochemical properties.

The definitive chemical structure is identified by its IUPAC name: (6R,12aR)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[1][2][4][5][6]

Logical Structure Diagram

Caption: Logical connectivity of this compound's core structure and key functional groups.

Physicochemical and Analytical Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, quantification, and stability assessment.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 171489-03-5 | [1][4][5][6][7] |

| Molecular Formula | C₂₁H₁₉N₃O₄ | [1][2][5][8] |

| Molecular Weight | 377.40 g/mol | [1][2][4][6][7] |

| Accurate Mass | 377.1376 | [1][8] |

| IUPAC Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [1][2][4] |

| Synonyms | Tadalafil Catechol, Tadalafil Desmethylene Impurity | [1][2] |

| InChI Key | HZSPPSAESSMSNY-FOIQADDNSA-N | [1][4][6] |

| SMILES | CN1CC(=O)N2--INVALID-LINK--C1=O | [8] |

Table 2: Quantitative Analytical Data

| Analysis | Value | Reference |

| Elemental Analysis | C: 66.83%, H: 5.07%, N: 11.13%, O: 16.96% | [1] |

| Purity (by HPLC) | ≥98% (Typical) | [2] |

Relationship to Tadalafil

This compound is a metabolite formed from Tadalafil through the cleavage of the methylenedioxy bridge. This biotransformation is a key step in the metabolism of Tadalafil.

Caption: Metabolic conversion of Tadalafil to this compound.

Experimental Protocols

While specific experimental parameters vary between laboratories, the following sections outline generalized protocols for the analytical characterization of this compound, as suggested by documentation from chemical suppliers.[9][10]

High-Performance Liquid Chromatography (HPLC)

This protocol is for determining the purity of this compound.

-

Instrumentation : HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 3.0).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 285 nm.

-

Sample Preparation : Dissolve a precisely weighed sample (approx. 1 mg) in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 0.1 mg/mL.

-

Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS)

This protocol is for confirming the molecular weight and elemental composition.

-

Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive ion mode is typically used.

-

Sample Infusion : The sample solution from the HPLC or a separately prepared solution (approx. 10 µg/mL in methanol) is infused directly into the source.

-

Data Acquisition : Acquire full scan mass spectra over a range of m/z 100-1000.

-

Analysis : Identify the protonated molecular ion [M+H]⁺. For this compound (C₂₁H₁₉N₃O₄, exact mass 377.1376), the expected m/z for [M+H]⁺ would be approximately 378.1449. The high-resolution data confirms the elemental formula.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

This protocol is for structural elucidation and confirmation.

-

Instrumentation : NMR spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition : Acquire a standard proton spectrum.

-

Analysis : The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration values to confirm the proton environment of the molecule, which should be consistent with the structure of this compound.

Analytical Characterization Workflow

The logical flow for identifying and characterizing a reference standard like this compound involves multiple orthogonal techniques.

Caption: A typical workflow for the analytical characterization of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. clearsynth.com [clearsynth.com]

- 3. ClinPGx [clinpgx.org]

- 4. This compound | 171489-03-5 [sigmaaldrich.com]

- 5. This compound | 171489-03-5 | SynZeal [synzeal.com]

- 6. This compound | 171489-03-5 [sigmaaldrich.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | TRC-D291990-50MG | LGC Standards [lgcstandards.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. glppharmastandards.com [glppharmastandards.com]

Desmethylene Tadalafil: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Desmethylene Tadalafil, a key metabolite and impurity of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. This document outlines its chemical properties, presumed mechanism of action based on its parent compound, and relevant experimental protocols where it serves as a critical reference standard.

Core Chemical and Physical Data

This compound, a catechol derivative of Tadalafil, possesses distinct physical and chemical properties crucial for its identification and quantification in analytical settings. The primary data for this compound are summarized below.

| Property | Value | Citation |

| CAS Number | 171489-03-5 | [1][2] |

| Molecular Formula | C₂₁H₁₉N₃O₄ | [1] |

| Molecular Weight | 377.40 g/mol | [1] |

| IUPAC Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [3][4] |

| Synonyms | Tadalafil Catechol |

Presumed Signaling Pathway and Mechanism of Action

While specific signaling pathway studies for this compound are not extensively available, it is identified as a phosphodiesterase 5 (PDE5) inhibitor.[1][2] Its mechanism of action is therefore presumed to be analogous to that of Tadalafil, which is well-documented.

Tadalafil enhances erectile function by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[5] Sexual stimulation triggers the local release of nitric oxide (NO), which in turn stimulates guanylate cyclase to produce cGMP.[6] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow.[5] By inhibiting PDE5, Tadalafil ensures a higher concentration of cGMP, thus prolonging its vasodilatory effects.[5][6] It is important to note that without initial sexual stimulation to trigger the NO-cGMP cascade, PDE5 inhibitors have no effect.[5]

The following diagram illustrates the established signaling pathway for Tadalafil, which serves as the putative mechanism for this compound.

Experimental Protocols

This compound is primarily utilized as a reference standard in the analytical development and quality control of Tadalafil formulations.[3] Below are outlines of relevant experimental methodologies.

Analytical Method Development via RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the analysis of Tadalafil and its impurities, including this compound.

Objective: To develop and validate a method for the quantification of Tadalafil and its related substances in bulk and pharmaceutical dosage forms.

Materials and Instrumentation:

-

HPLC System: Agilent 1120 Compact LC or equivalent with UV/PDA detector.[7]

-

Column: Agilent Zorbax Poroshell 120EC-C18 (100 x 4.6 mm, 2.7 µm) or equivalent.[7]

-

Mobile Phase: Acetonitrile and water (40:60 v/v).[7]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.[8]

-

Standards: Tadalafil reference standard, this compound reference standard.

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve Tadalafil and this compound reference standards in the mobile phase to prepare stock solutions (e.g., 1000 µg/mL). Further dilute to create working standards at desired concentrations (e.g., 20 µg/mL).[7]

-

Sample Preparation (Tablets): Weigh and finely powder a set number of tablets. Transfer an amount of powder equivalent to a specific dose of Tadalafil into a volumetric flask. Add mobile phase, sonicate to dissolve, and dilute to the final volume. Filter the solution before injection.[9]

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and measure the peak areas.

-

Quantification: Compare the peak area of this compound in the sample chromatogram to that of the reference standard to determine its concentration.

The following diagram outlines a general workflow for this analytical process.

References

- 1. medkoo.com [medkoo.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 171489-03-5 | SynZeal [synzeal.com]

- 4. This compound | 171489-03-5 [sigmaaldrich.com]

- 5. Tadalafil - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 7. ijpar.com [ijpar.com]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

The Genesis of a Metabolite: An In-depth Technical Guide to the Discovery and Origin of Desmethylene Tadalafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tadalafil (B1681874), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension. Its metabolic fate in humans is a critical aspect of its pharmacological profile. This technical guide provides a comprehensive overview of the discovery and origin of Desmethylene Tadalafil, a key metabolite of Tadalafil. We delve into the metabolic pathways, the enzymatic processes driving its formation, and the analytical methodologies employed for its identification and quantification. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental protocols, and visual representations of the underlying biochemical processes to facilitate a deeper understanding for researchers and professionals in the field of drug development and metabolism.

Introduction

The biotransformation of xenobiotics is a fundamental process that dictates their therapeutic efficacy and safety profile. Tadalafil, a complex heterocyclic compound, undergoes extensive metabolism primarily in the liver. The major metabolic pathway is initiated by the cytochrome P450 (CYP) enzyme system, leading to the formation of various metabolites. Among these, this compound represents a crucial initial step in the metabolic cascade. This guide will elucidate the discovery of this metabolite and the scientific investigations that have characterized its formation.

The Discovery of this compound

While a singular "discovery" paper for this compound is not prominently cited in the literature, its identification is a result of comprehensive metabolic profiling studies of Tadalafil. These studies, integral to the drug development process, aim to characterize all significant metabolites to understand the drug's clearance mechanisms and to assess the pharmacological activity and potential toxicity of its biotransformation products. The consistent appearance of a catechol intermediate in in vitro and in vivo studies pointed towards the demethylenation of the methylenedioxyphenyl group of Tadalafil as a primary metabolic step. This catechol intermediate is, in fact, this compound.

Subsequent research, particularly focused on the enzymology of Tadalafil metabolism, has solidified the identity and importance of this compound. A pivotal study characterized the kinetics of its formation by various CYP isoforms, confirming its status as a direct and significant metabolite.

Metabolic Pathway of Tadalafil to this compound

Tadalafil is predominantly metabolized by the CYP3A subfamily of enzymes. The formation of this compound is the initial and rate-limiting step in the major metabolic pathway. This reaction involves the oxidative cleavage of the methylenedioxy bridge on the benzodioxole moiety of the Tadalafil molecule.

The metabolic cascade proceeds as follows:

-

Demethylenation: Tadalafil is converted to this compound (a catechol metabolite). This reaction is primarily catalyzed by CYP3A4, with minor contributions from CYP3A5 and CYP3A7.[1]

-

Subsequent Metabolism: Following its formation, this compound is rapidly metabolized further through two main pathways:

-

Methylation: The catechol group is methylated by catechol-O-methyltransferase (COMT) to form methylcatechol-Tadalafil.

-

Glucuronidation: The hydroxyl groups of the catechol are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates.

-

The major circulating metabolite of Tadalafil in plasma is the methylcatechol glucuronide conjugate, indicating that the initial demethylenation to this compound is a critical gateway for the subsequent, extensive metabolism of the parent drug.[2]

Signaling Pathway Diagram

Quantitative Data on this compound Formation

The formation of this compound is catalyzed by multiple CYP3A isoforms. The following table summarizes the Michaelis-Menten kinetic parameters for the demethylenation of Tadalafil by recombinant human CYP3A4, CYP3A5, and CYP3A7.

| Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (CLint) (μL/min/pmol P450) |

| CYP3A4 | 5.29 ± 0.47 | 0.658 ± 0.048 | 0.124 |

| CYP3A5 | 7.76 ± 1.05 | 0.467 ± 0.069 | 0.060 |

| CYP3A7 | 171 ± 68 | 0.872 ± 0.221 | 0.005 |

| Data from Takahiro R, et al. Biol Pharm Bull. 2015.[1] |

These data clearly indicate that CYP3A4 is the most efficient enzyme in catalyzing the formation of this compound, exhibiting the lowest Km and the highest intrinsic clearance.

Experimental Protocols

The identification and characterization of this compound have been accomplished through a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines a general procedure for studying the metabolism of Tadalafil in HLMs to identify metabolites like this compound.

Objective: To determine the metabolic profile of Tadalafil in a human-relevant in vitro system.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Tadalafil

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (for analytical quantification)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and Tadalafil (at various concentrations) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analytical Detection: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Tadalafil and its metabolites.

In Vitro Metabolism using Recombinant CYP Isoforms

This protocol is used to determine the specific CYP enzymes responsible for the formation of this compound.

Objective: To identify the contribution of individual CYP isoforms to Tadalafil demethylenation.

Materials:

-

Recombinant human CYP3A4, CYP3A5, and CYP3A7 supersomes (co-expressing P450 reductase and cytochrome b5)

-

Tadalafil

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

Procedure:

-

Incubation Setup: Prepare separate incubation mixtures for each recombinant CYP isoform. Each mixture should contain the specific CYP supersomes, Tadalafil, and buffer.

-

Pre-incubation and Reaction Initiation: Follow the same steps as the HLM protocol.

-

Incubation and Termination: Follow the same steps as the HLM protocol.

-

Analysis: Analyze the samples by LC-MS/MS to determine the rate of this compound formation for each CYP isoform.

-

Kinetic Analysis: Perform kinetic studies by varying the concentration of Tadalafil to determine the Km and Vmax for each enzyme.

Bioanalytical Method for Quantification: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of Tadalafil and its metabolites in biological matrices.

Instrumentation:

-

HPLC system with a C18 reverse-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical HPLC Parameters:

-

Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 30-40°C.

Typical MS/MS Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for Tadalafil and this compound. For example, a potential transition for this compound (M+H)+ would be monitored based on its molecular weight.

Sample Preparation from Plasma:

-

Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins.

-

Centrifugation: Centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

Experimental Workflow Diagram

Conclusion

The discovery and characterization of this compound as a primary metabolite of Tadalafil have been pivotal in understanding the drug's disposition. Formed via demethylenation predominantly by CYP3A4, it represents the initial step in a significant metabolic cascade. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug metabolism and development. A thorough understanding of these metabolic pathways is essential for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the overall safety and efficacy of Tadalafil therapy.

References

Desmethylene Tadalafil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene Tadalafil is a significant metabolite of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. As a catechol derivative of its parent compound, this compound plays a crucial role in the pharmacokinetic profile and metabolic fate of Tadalafil. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, and analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Identity and Synonyms

This compound is most commonly identified by its IUPAC name and CAS number. Several synonyms and alternative names are used in literature and commercial listings, which are summarized in the table below.

| Identifier Type | Identifier |

| Common Name | This compound |

| Synonyms | Tadalafil Catechol, Tadalafil Desmethylene Impurity |

| IUPAC Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[1][2][3] |

| CAS Number | 171489-03-5[1][2][3] |

Physicochemical and Quantitative Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its analysis, formulation, and biological assessment. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₉N₃O₄ | [4][5] |

| Molecular Weight | 377.39 g/mol | [5] |

| Appearance | Off-White to Light Pink Solid | [6] |

| Purity (by HPLC) | ≥98.01% | [7] |

| Storage Conditions | 2-8°C Refrigerator | [6] |

| Solubility | Soluble in DMSO | [8] |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility in a wider range of solvents are not extensively reported in publicly available literature.

Metabolic Pathway of Tadalafil

This compound is a primary metabolite of Tadalafil, formed through the demethylenation of the methylenedioxyphenyl group of the parent drug. This metabolic conversion is a critical step in the clearance and excretion of Tadalafil. The simplified metabolic pathway is illustrated in the diagram below.

Caption: Metabolic conversion of Tadalafil to this compound.

Experimental Protocols: Analytical Methodology

The accurate quantification of this compound is crucial for pharmacokinetic studies, impurity profiling of Tadalafil, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for this purpose. The following protocol is a representative method adapted from established procedures for Tadalafil and its impurities.[9][10][11]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound.

1. Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a gradient elution to ensure separation from Tadalafil and other related substances.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 285 nm (or optimized based on the UV spectrum of this compound).

-

Injection Volume: 10 µL.

3. Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of known concentration. Further dilute to a working concentration within the expected linear range.

-

Sample Solution: Prepare the sample by dissolving the material to be tested in the same solvent as the standard solution to achieve a concentration within the analytical range of the method.

4. Method Validation Parameters (as per ICH guidelines):

-

Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by analyzing blank samples, placebo, and stressed samples.

-

Linearity: Analyze a series of at least five concentrations of the this compound reference standard over a defined range. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a known amount of this compound reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be between 98.0% and 102.0%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

-

Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD between the two sets of results should be ≤ 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the reliability of the method during normal usage.

5. Forced Degradation Studies: To establish the stability-indicating nature of the method, subject the sample to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 60°C), and photolytic stress (e.g., exposure to UV light).[12] The method should be able to separate the degradation products from the main this compound peak.

The following diagram illustrates a typical experimental workflow for the analytical method development and validation for this compound.

Caption: Workflow for HPLC method development and validation.

Conclusion

This compound is a key analyte in the study of Tadalafil's pharmacology and for ensuring the quality and safety of Tadalafil-containing products. This technical guide has provided a consolidated resource on its nomenclature, physicochemical properties, and a detailed framework for its analytical determination by HPLC. The provided experimental protocol and workflow diagrams offer a practical guide for researchers and analysts in the pharmaceutical industry. Further research to fully characterize the physicochemical properties of this compound would be beneficial for the scientific community.

References

- 1. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 2. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form [agris.fao.org]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | TRC-D291990-50MG | LGC Standards [lgcstandards.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. researchgate.net [researchgate.net]

- 9. chemwhat.com [chemwhat.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]

- 12. clearsynth.com [clearsynth.com]

In Silico Prediction of Desmethylene Tadalafil Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylene Tadalafil, a catechol derivative and potential metabolite of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, presents a compound of interest for further pharmacological and toxicological assessment. This technical guide outlines a comprehensive in silico approach to predict the physicochemical, pharmacokinetic (ADMET), and pharmacodynamic properties of this compound. By leveraging computational models, we can generate a robust preliminary profile of this molecule, guiding further experimental investigation and drug development efforts. This document provides a framework for these computational analyses, including detailed hypothetical methodologies and data presentation structures.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By increasing cGMP levels, Tadalafil facilitates smooth muscle relaxation and vasodilation, forming the basis of its therapeutic use in erectile dysfunction and pulmonary arterial hypertension.[1][3] The metabolism of Tadalafil is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of various metabolites.[4][5][6] this compound, characterized by the replacement of the methylenedioxy group with a dihydroxy (catechol) moiety, is a significant subject for investigation as a potential metabolite or synthetic analog.

In silico prediction of drug-like properties has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate new chemical entities.[7] These computational methods allow for the early identification of promising candidates and the flagging of potential liabilities, thereby streamlining the drug development pipeline. This guide details a proposed in silico workflow for the comprehensive characterization of this compound.

Molecular Profile of this compound

A foundational step in any in silico analysis is the accurate representation of the molecule of interest.

| Identifier | Value | Source |

| IUPAC Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [8] |

| CAS Number | 171489-03-5 | [8] |

| Molecular Formula | C21H19N3O4 | [8] |

| Molecular Weight | 377.40 g/mol | [8] |

| Canonical SMILES | CN1CC(=O)N2--INVALID-LINK--C1=O | [9] |

| InChI Key | HZSPPSAESSMSNY-FOIQADDNSA-N | [8] |

In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of small molecule properties, which will be applied to this compound.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. These properties can be reliably predicted using a variety of computational models.

| Property | Predicted Value | Methodology |

| LogP (o/w) | Value | Calculated using algorithms such as ALOGP, XLOGP3, or consensus models. |

| Aqueous Solubility (LogS) | Value | Predicted using models based on topological polar surface area (TPSA) and other molecular descriptors. |

| pKa | Acidic and Basic pKa values | Determined using rule-based or quantum mechanical methods. |

| Topological Polar Surface Area (TPSA) | Value (Ų) | Calculated based on the summation of surface contributions of polar atoms. |

| Number of Hydrogen Bond Donors | Value | Count of N-H and O-H bonds. |

| Number of Hydrogen Bond Acceptors | Value | Count of N and O atoms. |

| Rotatable Bonds | Value | Number of bonds that allow free rotation. |

Experimental Protocol: In Silico Physicochemical Property Prediction

Objective: To predict the key physicochemical properties of this compound using established computational tools.

Methodology:

-

Input: The canonical SMILES string of this compound will be used as the input for prediction software (e.g., SwissADME, ChemAxon, or similar platforms).

-

Calculation: The software will employ various validated algorithms to calculate the properties listed in the table above.

-

Output: The predicted values for each property will be recorded and tabulated for further analysis.

Predicted ADMET Properties

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for its development.[7][10] In silico ADMET prediction provides early insights into the potential pharmacokinetic and safety profiles of a compound.[11]

| ADMET Parameter | Predicted Outcome | Methodology |

| Human Intestinal Absorption (HIA) | High/Low | Based on Lipinski's Rule of Five and other models considering physicochemical properties. |

| Caco-2 Permeability | High/Low | QSAR models based on experimental data for a diverse set of compounds. |

| Blood-Brain Barrier (BBB) Penetration | Yes/No | Models incorporating LogP, TPSA, and molecular size. |

| CYP450 Inhibition (e.g., CYP3A4) | Inhibitor/Non-inhibitor | Pharmacophore or machine learning models trained on known inhibitors. |

| Hepatotoxicity | High/Low Risk | Structure-activity relationship (SAR) models based on known hepatotoxicants. |

| Ames Mutagenicity | Mutagenic/Non-mutagenic | Models identifying structural alerts for mutagenicity. |

| hERG Inhibition | High/Low Risk | QSAR models to predict potential for cardiotoxicity. |

Experimental Protocol: In Silico ADMET Prediction

Objective: To predict the ADMET profile of this compound using computational models.

Methodology:

-

Platform Selection: A validated ADMET prediction platform will be utilized (e.g., ADMET Predictor®, Discovery Studio, or similar).

-

Input: The 3D structure of this compound will be imported into the platform.

-

Model Application: A suite of predictive models for various ADMET endpoints will be applied to the molecule.

-

Data Analysis: The output from each model will be analyzed to generate a comprehensive ADMET profile, including an assessment of the model's applicability domain for the query molecule.

Predicted Pharmacodynamics: PDE5 Inhibition

The primary mechanism of action of Tadalafil is the inhibition of PDE5.[2] Molecular docking can be employed to predict the binding affinity of this compound to the PDE5 active site and compare it to that of Tadalafil.

Signaling Pathway: PDE5 Inhibition

Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and affinity of this compound within the PDE5 active site.

Methodology:

-

Receptor Preparation: The crystal structure of human PDE5 complexed with Tadalafil will be obtained from the Protein Data Bank (PDB). The protein will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: The 3D structure of this compound will be generated and energy-minimized.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, or GOLD) will be used to dock this compound into the defined active site of PDE5.

-

Analysis: The resulting docking poses will be analyzed based on their predicted binding energy (scoring function) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. These will be compared to the known interactions of Tadalafil.

Discussion and Future Directions

This in silico analysis provides a foundational, predictive profile of this compound. The presence of the catechol moiety, in place of the methylenedioxyphenyl group in Tadalafil, is anticipated to influence several properties. The increased polarity may affect its solubility, membrane permeability, and metabolic stability. The catechol group could be susceptible to oxidation or conjugation reactions, potentially representing a key metabolic pathway.

The predicted data herein should be interpreted with an understanding of the limitations of in silico models. While these tools are powerful for hypothesis generation and candidate prioritization, experimental validation is essential. Future work should focus on the chemical synthesis of this compound, followed by in vitro and in vivo studies to confirm the predicted physicochemical, ADMET, and pharmacodynamic properties.[12] Assays to determine its PDE5 inhibitory activity, metabolic stability in liver microsomes, and potential off-target effects will be crucial next steps.

Conclusion

The in silico prediction of this compound's properties offers a valuable framework for its further investigation. By computationally assessing its physicochemical characteristics, ADMET profile, and potential for PDE5 inhibition, we can strategically design subsequent experimental studies. This approach exemplifies the integration of computational chemistry into modern drug discovery, facilitating a more efficient and informed development process for novel compounds of interest.

References

- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. This compound | TRC-D291990-50MG | LGC Standards [lgcstandards.com]

- 10. In silico prediction of novel phosphodiesterase type-5 inhibitors derived from Sildenafil, Vardenafil and Tadalafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 12. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Examination of the Primary Literature Concerning the Synthesis and Characterization of a Key Tadalafil Related Compound.

Introduction

Desmethylene Tadalafil, chemically known as (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a significant related substance of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. This document provides a comprehensive overview of the first publicly available detailed synthesis and characterization of this compound, which is identified as a catechol metabolite of Tadalafil. The primary source for this information is the 2013 publication by Gilla et al. in Organic Communications, which details the synthesis and characterization of Tadalafil's related substances and metabolites.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic pathway and analytical workflow.

Core Concepts: Identification as a Tadalafil Metabolite

This compound is primarily recognized as a metabolite of Tadalafil, formed by the cleavage of the methylenedioxy bridge on the benzodioxole ring of the parent molecule.[1][3] This biotransformation results in a catechol moiety. The identification and synthesis of such metabolites are crucial for understanding the pharmacokinetic profile and impurity landscape of a drug.

Experimental Protocols

The following experimental protocols are based on the methods described for the synthesis and characterization of Tadalafil's catechol metabolite in the primary literature.[1]

Synthesis of this compound (Tadalafil Catechol Metabolite)

The synthesis of this compound is achieved through the demethylenation of Tadalafil.

Materials:

-

Tadalafil (1)

-

Boron tribromide (BBr₃)

-

Methanol (MeOH)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of Tadalafil (1) in dichloromethane is cooled to -78 °C.

-

Boron tribromide (3.0 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the addition of methanol.

-

The mixture is then warmed to room temperature and stirred for an additional 30 minutes.

-

The solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

The crude this compound is purified by column chromatography.

Analytical Characterization Methods

The synthesized this compound was characterized using a suite of analytical techniques to confirm its structure and purity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.

-

Mass Spectrometry (MS): Employed to determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Utilized for the detailed structural elucidation of the compound.

Data Presentation

The quantitative data for the characterization of this compound are summarized in the tables below.

Table 1: Physicochemical and Chromatographic Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₉N₃O₄ | [1] |

| Molecular Weight | 377.4 g/mol | [1] |

| Appearance | Not specified in abstract | |

| HPLC Purity | >98% (Typical for reference standards) |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference |

| Mass Spectrometry (MS) | m/z: 378.1 [M+H]⁺ | [1] |

| Infrared (IR) (cm⁻¹) | 3375 (O-H), 1678 (C=O), 1650 (C=O) | [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | 8.82 (s, 1H), 8.78 (s, 1H), 7.51 (d, J=7.6 Hz, 1H), 7.23 (t, J=7.6 Hz, 1H), 7.05 (t, J=7.6 Hz, 1H), 6.95 (d, J=7.6 Hz, 1H), 6.71 (d, J=8.0 Hz, 1H), 6.64 (s, 1H), 6.51 (d, J=8.0 Hz, 1H), 4.15 (m, 1H), 3.50-3.20 (m, 4H), 2.81 (s, 3H), 2.70 (m, 1H) | [1] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 166.4, 162.9, 145.2, 144.1, 136.2, 131.8, 128.6, 126.3, 121.3, 119.2, 118.8, 117.1, 115.8, 115.3, 111.6, 60.2, 55.4, 53.1, 34.2, 27.8 | [1] |

Visualizations

Synthesis of this compound

The following diagram illustrates the chemical transformation of Tadalafil to this compound.

Caption: Synthetic pathway for this compound.

Analytical Workflow for Identification

This diagram outlines the logical flow of analytical techniques used to characterize the synthesized this compound.

Caption: Analytical workflow for this compound.

References

The Central Role of Desmethylene Tadalafil in the Metabolic Journey of Tadalafil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of desmethylene tadalafil (B1681874) in the metabolic pathways of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This document provides a comprehensive overview of the biotransformation of tadalafil, focusing on the formation and subsequent fate of its primary catechol metabolite. It includes quantitative pharmacokinetic data, detailed experimental protocols, and visual representations of the metabolic cascade and analytical workflows to support advanced research and development in this field.

Executive Summary

Tadalafil undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The principal initial step in this pathway is the demethylenation of the methylenedioxyphenyl group of tadalafil to form its catechol metabolite, known as desmethylene tadalafil. This intermediate is then subject to further biotransformation, including methylation and glucuronidation, leading to the formation of the major circulating metabolite, methylcatechol glucuronide. Pharmacokinetic studies have demonstrated that these metabolites are significantly less potent than the parent drug and are not considered to be pharmacologically active at clinically relevant concentrations. This guide provides a detailed examination of these processes, supported by quantitative data and established experimental methodologies.

Tadalafil Metabolism: A Stepwise Degradation

The metabolic clearance of tadalafil is a multi-step process orchestrated primarily by hepatic enzymes. The journey from the active parent drug to its inactive, excretable forms is outlined below.

Phase I Metabolism: The Genesis of this compound

The initial and rate-limiting step in tadalafil's metabolism is the CYP3A4-mediated conversion of tadalafil to its catechol derivative, this compound.[1][2][3][4][5] This reaction involves the cleavage of the methylenedioxy bridge on the phenyl ring of the tadalafil molecule. While CYP3A4 is the predominant enzyme, other CYP isoforms such as CYP2C8, CYP2C9, 2C19, and 2D6 contribute to a minor extent.[6]

Phase II Metabolism: Methylation and Glucuronidation

Following its formation, this compound is rapidly and extensively metabolized through two main Phase II conjugation reactions:

-

Methylation: this compound undergoes methylation to form a methylcatechol metabolite.[7][8]

-

Glucuronidation: The methylcatechol metabolite is then conjugated with glucuronic acid to yield methylcatechol glucuronide.[7][8] This is the major circulating metabolite of tadalafil found in plasma.[1][7][8]

The resulting metabolites are more water-soluble, facilitating their elimination from the body.

Quantitative Insights: Pharmacokinetics and Metabolite Profile

The pharmacokinetic profile of tadalafil has been extensively studied in healthy subjects. The following tables summarize key quantitative data for tadalafil and its major metabolite.

Table 1: Pharmacokinetic Parameters of Tadalafil in Healthy Male Subjects (Single 20 mg Oral Dose)

| Parameter | Value | Reference(s) |

| Maximum Plasma Concentration (Cmax) | 378 µg/L | [1] |

| Time to Cmax (Tmax) | 2 hours (median) | [1] |

| Area Under the Curve (AUC₀-∞) | 8066 µg·h/L (geometric mean) | [9] |

| Oral Clearance (CL/F) | 2.48 L/h | [1] |

| Apparent Volume of Distribution (Vz/F) | 62.6 L | [1] |

| Terminal Half-life (t₁/₂) | 17.5 hours | [1][10] |

| Protein Binding | 94% | [1] |

Table 2: Pharmacokinetic Parameters of Tadalafil and its Major Metabolite (Methylcatechol Glucuronide) Following Multiple Dosing (20 mg Once Daily for 10 Days)

| Parameter | Day 1 | Day 5 | Day 10 | Reference(s) |

| Tadalafil AUCτ (µg·h/L) | 4950 | 7692 | 7389 | [1] |

| Tadalafil Cmax (µg/L) | 378 | 469 | 455 | [1] |

| Methylcatechol Glucuronide AUCτ (µg·h/L) | 1856 | 3901 | 4153 | [1] |

| Methylcatechol Glucuronide Cmax (µg/L) | 129 | 247 | 258 | [1] |

*Quantified as total methylcatechol in hydrolyzed plasma.[1]

Table 3: Relative Concentrations and Potency of Tadalafil Metabolites

| Metabolite | Relative Plasma Concentration | Potency Compared to Tadalafil (PDE5 Inhibition) | Reference(s) |

| Methylcatechol | Less than 10% of glucuronide concentrations | Not expected to be pharmacologically active at observed concentrations | [7][8] |

| Methylcatechol Glucuronide | Major circulating metabolite | At least 13,000-fold less potent | [4] |

Experimental Protocols

The identification and quantification of tadalafil and its metabolites are crucial for pharmacokinetic and drug metabolism studies. Below are detailed methodologies for key experiments.

In Vitro Metabolism of Tadalafil using Human Liver Microsomes

Objective: To investigate the metabolic fate of tadalafil in a controlled in vitro system that simulates hepatic metabolism.

Methodology:

-

Materials: Pooled human liver microsomes (HLMs), tadalafil, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), potassium phosphate (B84403) buffer (pH 7.4).

-

Incubation:

-

Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.

-

Add tadalafil to the mixture at various concentrations (e.g., 1-50 µM).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Course and Termination:

-

Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method (as described in section 4.2) to identify and quantify the remaining tadalafil and the formed metabolites, including this compound.

-

Quantification of Tadalafil and its Metabolites in Human Plasma by UPLC-MS/MS

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of tadalafil and its metabolites in human plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add an internal standard (e.g., sildenafil (B151) or a stable isotope-labeled tadalafil).

-

Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation (UPLC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over a short run time (e.g., 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Tadalafil: e.g., m/z 390.4 → 268.2

-

This compound: e.g., m/z 378.1 → 268.2

-

Internal Standard: Specific to the chosen standard.

-

-

Optimization: Optimize cone voltage and collision energy for each analyte and the internal standard to achieve maximum sensitivity.

-

-

Method Validation:

-

Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., FDA or EMA).

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the tadalafil metabolic pathway and a typical experimental workflow for its analysis.

Caption: Metabolic Pathway of Tadalafil.

Caption: UPLC-MS/MS Experimental Workflow.

Conclusion

This compound is the initial and key metabolite in the biotransformation of tadalafil. Its formation, primarily catalyzed by CYP3A4, marks the beginning of a metabolic cascade that leads to the production of inactive, excretable compounds. The major circulating metabolite, methylcatechol glucuronide, is pharmacologically insignificant. A thorough understanding of this metabolic pathway, supported by robust analytical methodologies, is essential for the continued development and safe use of tadalafil and related compounds in clinical practice. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working in the field of drug metabolism and pharmacokinetics.

References

- 1. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tadalafil Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. benchchem.com [benchchem.com]

- 10. droracle.ai [droracle.ai]

Unveiling Desmethylene Tadalafil: A Technical Guide on its Pharmacological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylene Tadalafil (B1681874) is a primary catechol metabolite of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely prescribed for erectile dysfunction and pulmonary arterial hypertension. The pharmacological relevance of Desmethylene Tadalafil is a subject of interest in drug metabolism and safety assessment. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its formation, potential pharmacological activity, and the experimental methodologies used for its study. Quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Tadalafil undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The principal metabolic pathway involves the demethylenation of the methylenedioxyphenyl group to form this compound, which is a catechol derivative.[1] This initial metabolite is subsequently conjugated to form more water-soluble compounds, mainly methylcatechol and methylcatechol glucuronide, which are then excreted.[2][3] Understanding the pharmacological profile of this compound is crucial for a complete safety and efficacy assessment of the parent drug, Tadalafil.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [4] |

| CAS Number | 171489-03-5 | [4] |

| Molecular Formula | C₂₁H₁₉N₃O₄ | [4] |

| Molecular Weight | 377.4 g/mol | [4] |

Pharmacological Activity

Phosphodiesterase 5 (PDE5) Inhibition

Metabolism and Pharmacokinetics

The formation of this compound is the initial and rate-limiting step in the metabolism of Tadalafil. This biotransformation is catalyzed by CYP3A isoenzymes.

In Vitro Kinetics of this compound Formation

A key study investigated the kinetics of Tadalafil demethylenation to this compound using human CYP3A supersomes. The study revealed that CYP3A4 is the primary enzyme responsible for this metabolic step, with minor contributions from CYP3A5 and CYP3A7.[6] The kinetic parameters from this study are summarized in the table below.

| Enzyme | Vmax (pmol/min/pmol P450) | Km (µM) |

| CYP3A4 | 0.658 ± 0.048 | 5.29 ± 0.47 |

| CYP3A5 | 0.467 ± 0.069 | 7.76 ± 1.05 |

| CYP3A7 | 0.872 ± 0.221 | 171 ± 68 |

| Data from a study on the contribution of CYP3A isoforms to the dealkylation of PDE5 inhibitors.[6] |

Experimental Protocol: In Vitro Metabolism of Tadalafil

The following protocol outlines the methodology used to determine the kinetic parameters of this compound formation.

Objective: To determine the Vmax and Km of Tadalafil demethylenation by individual human CYP3A isoforms.

Materials:

-

Human CYP3A4, CYP3A5, and CYP3A7 supersomes (co-expressing P450 oxidoreductase and cytochrome b5)

-

Tadalafil

-

This compound standard

-

NADPH regenerating system

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

Ammonium formate

-

Formic acid

-

HPLC system with a fluorescence detector

Procedure:

-

Incubation: A reaction mixture containing the CYP3A supersomes and NADPH in potassium phosphate buffer is pre-incubated at 37°C.

-

Reaction Initiation: The reaction is initiated by adding Tadalafil at various concentrations.

-

Incubation Period: The mixture is incubated for a specified time at 37°C with shaking.

-

Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile.

-

Sample Preparation: The samples are centrifuged, and the supernatant is collected for analysis.

-

HPLC Analysis: The concentration of the formed this compound is quantified using a validated HPLC method with fluorescence detection.[6]

Data Analysis: The reaction velocities (v) at different substrate concentrations ([S]) are fitted to the Michaelis-Menten equation to determine the Vmax and Km values.

Visualization of Metabolic Pathway and Experimental Workflow

Figure 1. Metabolic pathway of Tadalafil.

Figure 2. Experimental workflow for in vitro metabolism study.

Discussion and Future Perspectives

The available evidence strongly suggests that this compound has minimal to no pharmacological relevance in terms of PDE5 inhibition at therapeutic doses of Tadalafil. Its formation is a primary metabolic clearance pathway for the parent drug.

For drug development professionals, the focus regarding this compound should primarily be on its role as a metabolite in drug-drug interaction studies and for safety assessments. As it is formed by CYP3A enzymes, co-administration of Tadalafil with potent CYP3A4 inhibitors or inducers can alter the rate of its formation, which may impact the overall pharmacokinetic profile of Tadalafil.

Future research could focus on definitively quantifying the PDE5 inhibitory activity of this compound, even if it is very low, to provide a complete pharmacological profile. Additionally, while challenging due to its rapid conjugation, studies on the disposition of this compound itself could provide further insights into the overall metabolic fate of Tadalafil.

Conclusion

This compound is the initial and primary metabolite of Tadalafil, formed via CYP3A-mediated demethylenation. Based on current scientific understanding, it is considered pharmacologically inactive with negligible affinity for the PDE5 enzyme. Its principal relevance to researchers and drug development professionals lies in its role as a key metabolite in the pharmacokinetic and drug interaction profile of Tadalafil. The provided data and experimental outlines serve as a foundational guide for further investigation and a comprehensive understanding of this compound.

References

Desmethylene Tadalafil: A Comprehensive Technical Guide for Use as a Pharmaceutical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Desmethylene Tadalafil, a key metabolite and impurity of Tadalafil, for its application as a pharmaceutical reference standard. This document outlines its chemical and physical properties, a proposed synthesis protocol, and detailed analytical methodologies for its characterization and quantification. Furthermore, it contextualizes the pharmacological relevance of this compound by detailing the signaling pathway of its parent compound, Tadalafil. The information herein is intended to support researchers, scientists, and drug development professionals in the accurate identification, quantification, and control of this compound in pharmaceutical preparations.

Introduction

This compound, chemically known as (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a significant compound in the pharmaceutical analysis of Tadalafil.[1][2] Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely prescribed for the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[3] As a metabolite and potential impurity in the synthesis of Tadalafil, the availability of a well-characterized this compound reference standard is crucial for analytical method development, method validation, quality control (QC), and ensuring the consistency and safety of Tadalafil formulations.[1][2] This guide provides comprehensive technical information to support these applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard. The following table summarizes key data compiled from various suppliers of pharmaceutical reference standards.

| Property | Value | Reference |

| Chemical Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [1][2] |

| CAS Number | 171489-03-5 | [1] |

| Molecular Formula | C₂₁H₁₉N₃O₄ | [1] |

| Molecular Weight | 377.4 g/mol | [1] |

| Appearance | Off-white solid | |

| Solubility | Soluble in a 1:1 mixture of acetonitrile (B52724) and water. | |

| Storage | Long-term storage at 2-8°C. |

Synthesis of this compound (Proposed Protocol)

Logical Workflow for the Proposed Synthesis of this compound:

Experimental Protocol:

Step 1: Pictet-Spengler Reaction

-

To a solution of D-tryptophan methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), add 3,4-dihydroxybenzaldehyde.

-

Cool the mixture in an ice bath and add trifluoroacetic acid (TFA) dropwise.

-

Allow the reaction to stir at room temperature for an extended period (e.g., 24-48 hours), monitoring the formation of the tetrahydro-β-carboline intermediate by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Acylation

-

Dissolve the crude tetrahydro-β-carboline intermediate in a suitable solvent (e.g., chloroform).

-

Add a base (e.g., sodium bicarbonate) followed by the dropwise addition of chloroacetyl chloride at 0°C.

-

Stir the reaction at room temperature until completion, as indicated by TLC.

-

Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the acylated intermediate.

Step 3: Cyclization

-

Dissolve the acylated intermediate in a suitable solvent (e.g., methanol).

-

Add a solution of methylamine and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude this compound.

Step 4: Purification

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

Analytical Methodologies

The accurate characterization and quantification of this compound as a reference standard require robust analytical methods. The following protocols are adapted from established methods for Tadalafil analysis and are suitable for this compound.

High-Performance Liquid Chromatography (HPLC)

Workflow for HPLC Analysis of this compound:

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM, pH 3.2) in a 50:50 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 295 nm.

-

Sample Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Procedure: Dissolve a small amount of this compound in DMSO-d₆ and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the chemical structure of this compound.

Mass Spectrometry (MS)

Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable.

-

Procedure: Introduce a dilute solution of this compound into the mass spectrometer. The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 378.14.

Pharmacological Context: Tadalafil Signaling Pathway

This compound is primarily of interest due to its relationship with Tadalafil. Understanding the mechanism of action of Tadalafil provides the pharmacological context for the importance of controlling its impurities and metabolites. Tadalafil exerts its therapeutic effect by inhibiting PDE5, which is part of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

Tadalafil Signaling Pathway:

The signaling cascade begins with sexual stimulation, which triggers the release of nitric oxide (NO) in the corpus cavernosum.[4] NO then activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] Elevated levels of cGMP lead to the relaxation of smooth muscle in the penile arteries, resulting in increased blood flow and an erection.[4] The action of cGMP is terminated by PDE5, which hydrolyzes it. Tadalafil, by inhibiting PDE5, prevents the degradation of cGMP, thereby prolonging its effect and enhancing erectile function.[4]

Conclusion

This compound is an indispensable tool for the pharmaceutical industry in the development and quality control of Tadalafil-containing products. This guide has provided a comprehensive overview of its properties, a proposed synthetic route, and detailed analytical methods for its characterization. The use of a well-characterized this compound reference standard will ensure the accuracy and reliability of analytical data, ultimately contributing to the safety and efficacy of Tadalafil medications.

References

An In-depth Technical Guide on the Safety and Toxicology of Desmethylene Tadalafil

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for Desmethylene Tadalafil. This guide summarizes the available information and provides data for the parent compound, Tadalafil, as a surrogate where specific data for its metabolite is not available. The information provided herein is for research and informational purposes only and does not constitute medical or regulatory advice.

Introduction

This compound is a primary catechol metabolite of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] The formation of this compound is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2] Following its formation, this catechol metabolite undergoes further methylation and glucuronidation.[2] While considered pharmacologically inactive at observed concentrations, understanding the safety and toxicological profile of major metabolites is a critical aspect of drug development and regulatory assessment.[2][3]

This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound and its parent compound, Tadalafil. It includes a summary of quantitative toxicological data, detailed descriptions of relevant experimental protocols, and visualizations of key pathways and workflows.

Metabolic Pathway of Tadalafil

Tadalafil is metabolized in the liver primarily by the CYP3A4 isoenzyme. The initial step involves the removal of the methylenedioxy group, leading to the formation of the catechol metabolite, this compound. This metabolite is then further conjugated before excretion.

Quantitative Toxicology Data

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.

Table 1: Acute Toxicity of Tadalafil

| Species | Route of Administration | LD50 (Median Lethal Dose) | Observations |

| Mice | Oral (p.o.) | > 2000 mg/kg | No deaths occurred up to this dose.[4] |

| Rats | Oral (p.o.) | > 2000 mg/kg | No deaths occurred up to this dose.[4] |

Data for Tadalafil.

Repeated-Dose Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer period.

Table 2: Repeated-Dose Toxicity of Tadalafil (Selected Findings)

| Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Target Organs/Effects |

| Mice | 3 months & 2 years | - | Testicular degeneration/atrophy at high doses.[2] |

| Dogs | 3, 6, & 12 months | - | Testicular degeneration/atrophy; arteritis at high exposures.[2] |

Data for Tadalafil.

Genotoxicity

Genotoxicity assays assess the potential of a substance to damage genetic material.

Table 3: Genotoxicity of Tadalafil

| Assay Type | System | Result |

| Ames Test | In vitro (bacterial reverse mutation) | Negative |

| Mouse Lymphoma Assay | In vitro (mammalian cell mutation) | Negative |

| Chromosomal Aberration | In vitro (human lymphocytes) | Negative |

| Micronucleus Test | In vivo (mouse bone marrow) | Negative |

Data for Tadalafil.[4]

Carcinogenicity

Carcinogenicity studies evaluate the potential of a substance to cause cancer.

Table 4: Carcinogenicity of Tadalafil

| Species | Duration | Doses Administered | Findings |

| Mice | 2 years | Up to 400 mg/kg/day | Not carcinogenic.[1] |

| Rats | 2 years | Up to 400 mg/kg/day | Not carcinogenic.[1] |

Data for Tadalafil.

Reproductive and Developmental Toxicity

These studies assess the potential effects on fertility, pregnancy, and offspring development. A Safety Data Sheet for this compound indicates that it is "Suspected of damaging fertility or the unborn child."[5]

Table 5: Reproductive and Developmental Toxicity of Tadalafil

| Study Type | Species | Doses Administered | Findings |

| Fertility and Early Embryonic Development | Rats | Up to 1000 mg/kg/day | No adverse effects on fertility.[3] |

| Embryo-fetal Development | Rats, Mice | Up to 1000 mg/kg/day | No evidence of teratogenicity.[3] |

| Prenatal and Postnatal Development | Rats | 30 mg/kg/day (NOAEL) | -[3] |

Data for Tadalafil.

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies, based on international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Acute Oral Toxicity (OECD TG 420, 423, 425)

Objective: To determine the acute oral toxicity of a substance.

Methodology (Up-and-Down Procedure - OECD 425):

-

Animal Model: Typically, a single sex of rats (usually females, as they are often slightly more sensitive) is used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.

-

Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.

-

Dosing: A single animal is administered the test substance by oral gavage. The initial dose is selected based on available data, or a default starting dose is used.

-

Observation: The animal is observed for signs of toxicity and mortality, with close observation for the first few hours and then daily for at least 14 days.

-